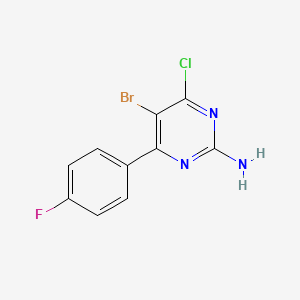
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are protodeboronated using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as pinacol boronic esters, include protodeboronation and formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The average mass of a similar compound, “5-Brompyrimidin-2-amin”, is 173.999 Da, and its monoisotopic mass is 172.958847 Da .Applications De Recherche Scientifique
- Summary : Protodeboronation is a valuable transformation in organic chemistry, but it’s not well-developed compared to other boron-based reactions. Researchers have reported a catalytic protodeboronation method using a radical approach. This method allows for the functionalization of 1°, 2°, and 3° alkyl boronic esters. When paired with a Matteson–CH₂–homologation, it enables the formal anti-Markovnikov alkene hydromethylation, a previously unknown transformation .
- Summary : 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is an impurity of Palbociclib , an experimental drug developed by Pfizer for breast cancer treatment. Palbociclib selectively inhibits cyclin-dependent kinases CDK4 and CDK6 .
- Summary : Among indole derivatives, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic activities. These compounds have potential therapeutic applications .
Catalytic Protodeboronation
Impurity of Palbociclib
Biological Potential of Indole Derivatives
Pharmacologically Active Decorated Six-Membered Rings
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN3/c11-7-8(15-10(14)16-9(7)12)5-1-3-6(13)4-2-5/h1-4H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXSXLRWQZBYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=N2)N)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



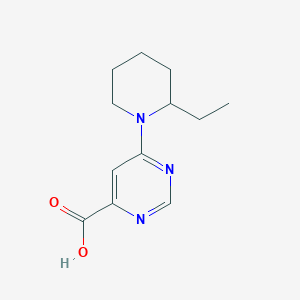
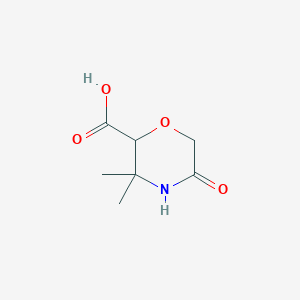
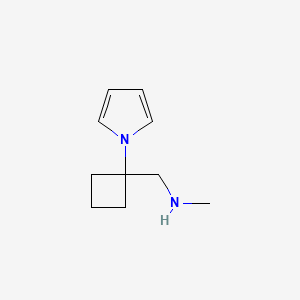
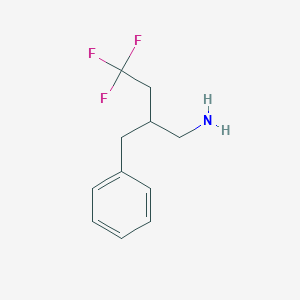
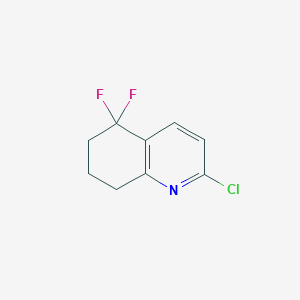
![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)
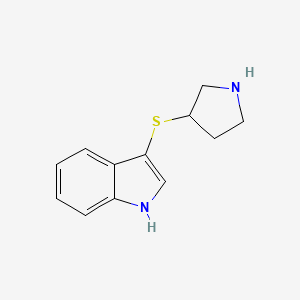
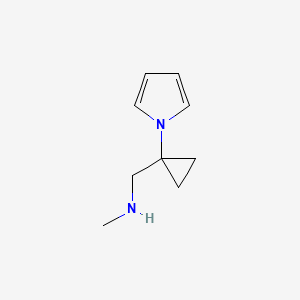
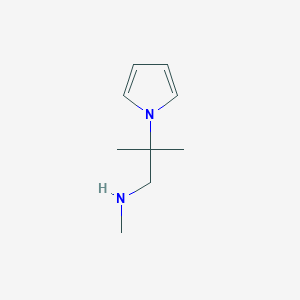
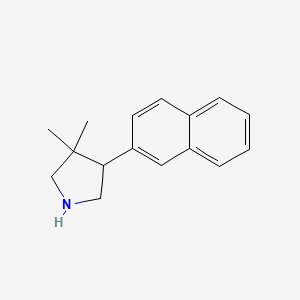
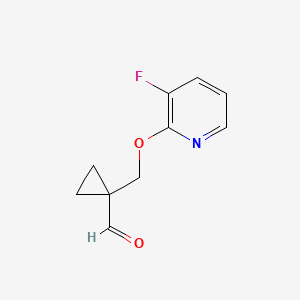
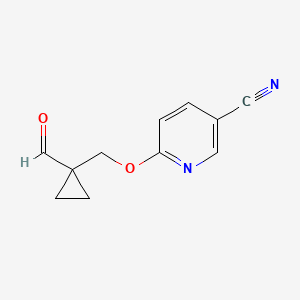
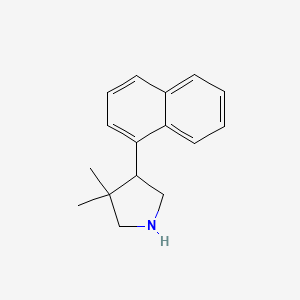
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)